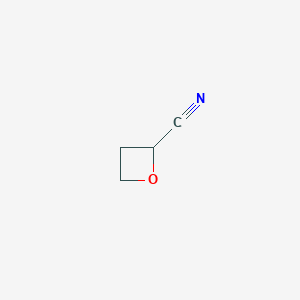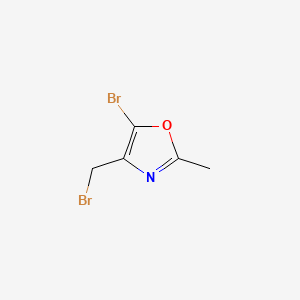
Oxetane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanecarbonitrile is a chemical compound characterized by a four-membered oxetane ring with a nitrile group attached to it. The molecular formula of 2-oxetanecarbonitrile is C4H5NO. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxetanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropionitrile with a base can lead to the formation of 2-oxetanecarbonitrile via intramolecular cyclization. Another method involves the use of diazo compounds and subsequent O-H insertion and C-C bond-forming cyclization .
Industrial Production Methods
Industrial production of 2-oxetanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction conditions to facilitate the cyclization and formation of the oxetane ring. The exact industrial methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanecarbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to different products depending on the reagents used.
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Paternò-Büchi reaction, to form new ring structures.
Common Reagents and Conditions
Acids and Bases: Used for ring-opening reactions.
Nucleophiles: Employed in substitution reactions.
Photochemical Conditions: Utilized in cycloaddition reactions.
Major Products Formed
Vicinal Halocyanohydrins: Formed from ring-opening reactions with hydrogen halides.
Cycloaddition Products: Resulting from reactions like the Paternò-Büchi reaction.
Applications De Recherche Scientifique
2-Oxetanecarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxetanecarbonitrile involves its reactivity due to the strained oxetane ring and the presence of the nitrile group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can influence biological pathways and processes, making 2-oxetanecarbonitrile a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A simpler analog without the nitrile group.
3-Oxetanone: Contains a carbonyl group instead of a nitrile group.
2-Methyleneoxetane: Features a methylene group attached to the oxetane ring.
Uniqueness
Its combination of structural features makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H5NO |
|---|---|
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
oxetane-2-carbonitrile |
InChI |
InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2 |
Clé InChI |
SHMLZNJGRQRUSC-UHFFFAOYSA-N |
SMILES canonique |
C1COC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)


![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)








